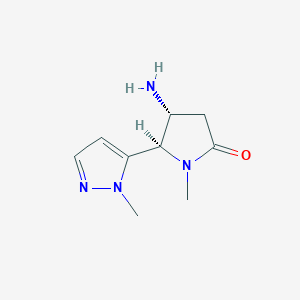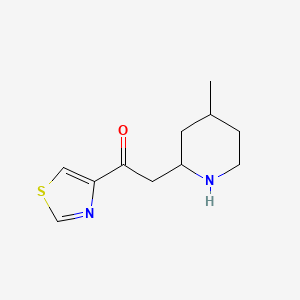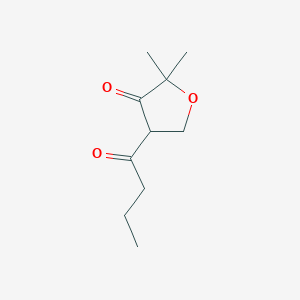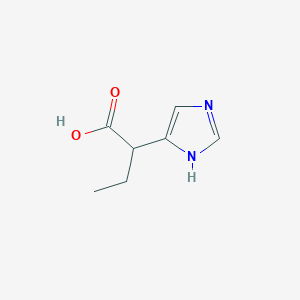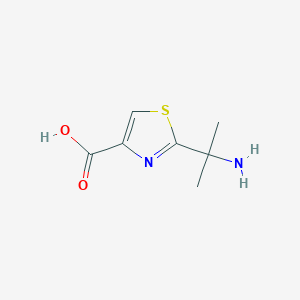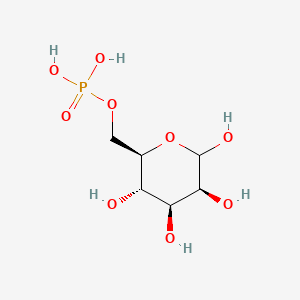
Mannose-6-phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-mannopyranose,6-(dihydrogenphosphate) is a phosphorylated sugar derivative, specifically a form of D-mannose 6-phosphate. It is a key intermediate in various biochemical pathways and plays a significant role in cellular metabolism. The compound is often involved in the glycosylation processes and is crucial for the proper functioning of lysosomal enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
D-mannopyranose,6-(dihydrogenphosphate) can be synthesized through the phosphorylation of D-mannose. One common method involves the use of phosphoric acid or phosphoryl chloride in the presence of a catalyst. The reaction typically occurs under mild conditions to prevent degradation of the sugar molecule .
Industrial Production Methods
Industrial production of D-mannopyranose,6-(dihydrogenphosphate) often involves enzymatic processes. Enzymes such as mannose kinase can catalyze the phosphorylation of D-mannose to produce the desired compound. This method is preferred due to its specificity and efficiency .
Chemical Reactions Analysis
Types of Reactions
D-mannopyranose,6-(dihydrogenphosphate) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form D-mannonic acid.
Reduction: Reduction reactions can convert it back to D-mannose.
Substitution: Phosphate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: D-mannonic acid.
Reduction: D-mannose.
Substitution: Various alkylated or acylated derivatives of D-mannopyranose.
Scientific Research Applications
D-mannopyranose,6-(dihydrogenphosphate) has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex carbohydrates and glycosides.
Biology: Plays a role in glycosylation processes and is essential for the proper functioning of lysosomal enzymes.
Medicine: Involved in enzyme replacement therapies for lysosomal storage diseases.
Industry: Used in the production of bio-based chemicals and pharmaceuticals
Mechanism of Action
D-mannopyranose,6-(dihydrogenphosphate) exerts its effects primarily through its role in glycosylation. It acts as a substrate for enzymes involved in the addition of mannose-6-phosphate tags to lysosomal enzymes. These tags are recognized by this compound receptors, which facilitate the transport of enzymes to lysosomes. This process is crucial for the degradation of macromolecules within lysosomes .
Comparison with Similar Compounds
Similar Compounds
- D-mannose 6-phosphate
- β-D-mannose 6-phosphate
- α-D-mannose 6-phosphate
Uniqueness
D-mannopyranose,6-(dihydrogenphosphate) is unique due to its specific role in the glycosylation of lysosomal enzymes. Unlike other phosphorylated sugars, it is specifically recognized by mannose-6-phosphate receptors, making it essential for lysosomal enzyme targeting .
Properties
Molecular Formula |
C6H13O9P |
|---|---|
Molecular Weight |
260.14 g/mol |
IUPAC Name |
[(2R,3S,4S,5S)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C6H13O9P/c7-3-2(1-14-16(11,12)13)15-6(10)5(9)4(3)8/h2-10H,1H2,(H2,11,12,13)/t2-,3-,4+,5+,6?/m1/s1 |
InChI Key |
NBSCHQHZLSJFNQ-QTVWNMPRSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H](C(O1)O)O)O)O)OP(=O)(O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13060272.png)
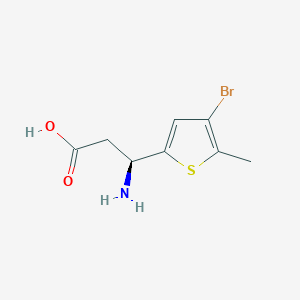

![(S)-Tert-Butyl 5-(1-aminoethyl)-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B13060297.png)

![tert-Butyl(2R)-2-[(aminooxy)methyl]piperidine-1-carboxylate](/img/structure/B13060300.png)
